molecular formula C13H12Cl3F3N2O B12452129 2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B12452129
M. Wt: 375.6 g/mol
InChI Key: PUEXVMSSPAOIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with piperazine to form an intermediate, which is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The trichloro and trifluoromethyl groups contribute to its reactivity, allowing it to bind to and modify biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the piperazine moiety.

    1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: Shares the trifluoromethyl group but has different substituents on the aromatic ring.

Uniqueness

2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is unique due to the combination of trichloro and trifluoromethyl groups with a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H12Cl3F3N2O

Molecular Weight

375.6 g/mol

IUPAC Name

2,2,2-trichloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H12Cl3F3N2O/c14-12(15,16)11(22)21-6-4-20(5-7-21)10-3-1-2-9(8-10)13(17,18)19/h1-3,8H,4-7H2

InChI Key

PUEXVMSSPAOIMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.